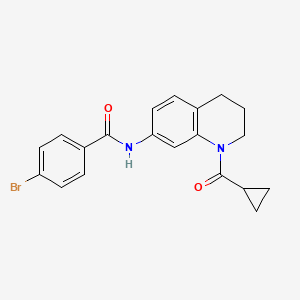

4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2/c21-16-8-5-14(6-9-16)19(24)22-17-10-7-13-2-1-11-23(18(13)12-17)20(25)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZXEYYMKNXDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling with benzamide derivatives. Specific synthetic routes and reaction conditions can vary, but common methods include:

Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials.

Bromination: Introduction of the bromine atom at the desired position on the quinoline ring.

Coupling with Benzamide Derivatives: This step often involves the use of coupling reagents and catalysts to form the final product.

Chemical Reactions Analysis

4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit significant anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:

- Mechanism of Action : The compound may interact with specific cellular pathways involved in tumor growth and metastasis.

- Case Study : A study demonstrated that a related compound effectively inhibited the growth of human breast cancer cells in vitro by modulating apoptosis-related proteins such as Bax and Bcl-2.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of tetrahydroquinoline derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases:

- Mechanism : They may reduce oxidative stress and inflammation in neuronal cells.

- Case Study : Research has shown that a similar compound improved cognitive function in animal models of Alzheimer's disease by decreasing amyloid-beta accumulation.

Antimicrobial Properties

The antimicrobial activity of tetrahydroquinoline derivatives has been explored, with promising results against various bacterial strains:

- Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

- Case Study : A derivative demonstrated potent activity against Staphylococcus aureus, suggesting potential for development as a novel antibacterial agent.

Data Tables

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis; disrupts cell cycle | Inhibits growth of breast cancer cells |

| Neuroprotective Effects | Reduces oxidative stress; anti-inflammatory | Improves cognitive function in Alzheimer's models |

| Antimicrobial Properties | Disrupts bacterial membranes | Effective against Staphylococcus aureus |

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be compared with other similar compounds, such as:

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide: Similar structure but with the bromine atom at a different position.

Other Quinoline Derivatives: Compounds with variations in the quinoline core or different substituents on the benzamide moiety.

Biological Activity

4-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H21BrN3O3

- Molecular Weight : 427.34 g/mol

- SMILES Notation : O=C(Nc1ccc2c(c1)CN(C(=O)C1CC1)CC2)c1cc(-c2ccccc2)on1

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the reaction of a brominated benzamide with cyclopropanecarbonyl derivatives. The synthesis pathway often utilizes various reagents and solvents to ensure high yield and purity. For example, one method involves the use of potassium thiocyanate in dry acetone to facilitate the formation of the desired product through acylation reactions.

Antimicrobial Properties

Research has indicated that compounds containing the quinoline moiety exhibit a wide range of biological activities, including antimicrobial properties. The presence of the bromine atom in this compound enhances its interaction with microbial targets. Studies have shown that similar quinoline-based compounds demonstrate significant inhibition against various bacterial strains.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, molecular docking studies suggest that the compound binds effectively to elastase, an enzyme linked to inflammatory responses, with an inhibition constant indicating strong potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. In particular, its ability to modulate cell cycle progression and inhibit tumor growth has been documented in various experimental setups.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as elastase and other proteases involved in inflammatory processes.

- Cell Signaling Modulation : It influences signaling pathways related to apoptosis and cell proliferation by modulating key proteins involved in these pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL.

- Anti-inflammatory Effects : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of TNF-alpha levels by approximately 50%, indicating its potential as an anti-inflammatory agent.

- Anticancer Research : A recent study reported that treatment with this compound led to a significant decrease in viability of breast cancer cell lines (MCF-7), with IC50 values observed at concentrations as low as 5 µM.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound combines a tetrahydroquinoline core with a bromobenzamide moiety and a cyclopropanecarbonyl group. The tetrahydroquinoline scaffold enhances pharmacokinetic properties, while the bromine atom on the benzamide improves electrophilic reactivity for target binding. The cyclopropanecarbonyl group introduces steric constraints that may enhance selectivity for specific biological targets, such as kinases or bacterial enzymes .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1: Preparation of 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-amine via cyclopropanecarbonyl chloride acylation of the tetrahydroquinoline precursor.

- Step 2: Coupling the amine intermediate with 4-bromobenzoyl chloride under anhydrous conditions (e.g., DMF, NaH as base) . Purification is achieved via recrystallization or column chromatography, with yields optimized by controlling reaction temperature (0–5°C for acylation) .

Q. Which preliminary assays are recommended to evaluate its kinase inhibitory activity?

Use in vitro kinase inhibition assays:

- Method: Incubate the compound with recombinant kinases (e.g., EGFR, CDK2) and ATP analogs.

- Detection: Measure phosphorylation levels via ELISA or fluorescence polarization. IC₅₀ values should be validated using staurosporine as a positive control .

Q. How is the compound’s purity and identity confirmed post-synthesis?

- HPLC: Use a C18 column with acetonitrile/water gradient (retention time compared to standards).

- Mass Spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~428).

- NMR: ¹H/¹³C NMR to verify cyclopropane ring protons (δ ~1.2–1.5 ppm) and aromatic integration .

Q. What safety precautions are critical during handling?

- Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Store at 2–8°C under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can contradictory data on antibacterial efficacy against MRSA be resolved?

- Standardization: Use CLSI guidelines for MIC assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).

- Purity Verification: Confirm compound purity (>95% via HPLC) to rule out adjuvant effects.

- Controls: Compare with vancomycin and check for solvent interference (e.g., DMSO toxicity) .

Q. What strategies optimize the N-acylation reaction yield?

- Catalyst Screening: Test coupling agents like HATU or EDC/HOBt for improved efficiency.

- Solvent Optimization: Replace DMF with dichloromethane to reduce side reactions.

- Temperature Control: Maintain 0°C during acyl chloride addition to minimize hydrolysis .

Q. How can the cyclopropanecarbonyl moiety be modified to enhance target selectivity?

- Substituent Analysis: Replace cyclopropane with spirocyclic or bicyclic groups to alter steric bulk.

- SAR Studies: Synthesize analogs with methyl/fluoro substituents on the cyclopropane and test against kinase panels.

- Computational Docking: Use AutoDock Vina to predict binding affinities with ATP-binding pockets .

Q. What advanced techniques elucidate stereochemical configuration?

- X-ray Crystallography: Resolve single crystals (grown via vapor diffusion in ethanol/water) to assign absolute configuration .

- NOESY NMR: Detect through-space correlations between the cyclopropane and tetrahydroquinoline protons .

Q. How does the compound’s reactivity under oxidative conditions impact its stability?

- Stability Assay: Incubate with H₂O₂ (1 mM, pH 7.4) and monitor degradation via LC-MS.

- Mechanistic Insight: The bromobenzamide is prone to radical-mediated debromination, while the cyclopropane ring resists oxidation under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.